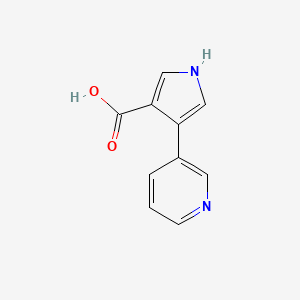

4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid

Description

Properties

IUPAC Name |

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-6-12-5-8(9)7-2-1-3-11-4-7/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGYOMUEXSZVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CNC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364014 | |

| Record name | 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885954-13-2 | |

| Record name | 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The confluence of pyrrole and pyridine rings in a single molecular entity gives rise to a scaffold of significant interest in contemporary drug discovery. 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid stands as a noteworthy exemplar of this structural motif. The inherent biological relevance of both pyrrole and pyridine heterocycles, which are constituents of numerous natural products and FDA-approved drugs, underpins the therapeutic potential of their hybrid structures.[1][2][3][4][5][6] The pyrrole nucleus is a versatile pharmacophore known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] Similarly, the pyridine ring is a ubiquitous feature in pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic properties.[3][5] This guide provides a comprehensive technical overview of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, encompassing its fundamental physicochemical properties, synthetic routes, and burgeoning therapeutic applications, with a particular focus on its potential as an antimicrobial and anticancer agent.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent. While specific experimental data for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is not extensively published, we can infer its characteristics from data on its core constituents, pyrrole and pyrrole-3-carboxylic acid, and from commercially available information.

Table 1: Physicochemical Properties of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid and Related Compounds

| Property | 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid | Pyrrole-3-carboxylic acid | Pyrrole |

| Molecular Formula | C₁₀H₈N₂O₂ | C₅H₅NO₂ | C₄H₅N |

| Molecular Weight | 188.18 g/mol | 111.10 g/mol | 67.09 g/mol |

| CAS Number | 885954-13-2 | 931-03-3 | 109-97-7 |

| Appearance | Solid (inferred) | White to light yellow crystalline powder | Colorless volatile liquid |

| pKa | Not available | ~4.5 | ~17.5 (NH proton) |

| Solubility | Not available | Soluble in water | Soluble in alcohol, ether, and dilute acids |

| Melting Point | Not available | 209 °C | -23 °C |

Spectroscopic Characterization:

The structural elucidation of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on the analysis of its functional groups and aromatic systems.

Table 2: Predicted Spectroscopic Data for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

| Spectroscopy | Expected Chemical Shifts/Signals |

| ¹H NMR | Aromatic protons of the pyridine and pyrrole rings (δ 7.0-9.0 ppm), a broad singlet for the carboxylic acid proton (δ >10 ppm), and a broad singlet for the pyrrole N-H proton (δ ~11-12 ppm). |

| ¹³C NMR | Aromatic carbons of both rings (δ 100-150 ppm), and a signal for the carboxylic acid carbonyl carbon (δ >165 ppm). |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (1680-1710 cm⁻¹), N-H stretching of the pyrrole ring (~3300 cm⁻¹), and C=C and C=N stretching of the aromatic rings (1400-1600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to its molecular weight (188.18), with characteristic fragmentation patterns including the loss of CO₂ from the carboxylic acid. |

Synthetic Strategies: Building the Pyridinyl-Pyrrole Core

Conceptual Synthetic Workflow

A plausible and efficient approach to the synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid and its derivatives is the Hantzsch pyrrole synthesis , particularly its modern adaptations using continuous flow chemistry. This method offers high efficiency and atom economy.

Caption: Conceptual workflow for the synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Detailed Experimental Protocol: A Representative Hantzsch Synthesis

The following is a generalized, yet detailed, protocol for the synthesis of a 4-aryl-pyrrole-3-carboxylic acid derivative, which can be adapted for the synthesis of the title compound.

Materials:

-

tert-butyl acetoacetate

-

Ammonia (or a primary amine)

-

2-bromo-1-(pyridin-3-yl)ethan-1-one (requires synthesis)

-

Solvent (e.g., ethanol, DMF)

-

Acid for hydrolysis (e.g., HCl)

Procedure:

-

Preparation of the α-haloketone: 2-bromo-1-(pyridin-3-yl)ethan-1-one can be synthesized by the bromination of 3-acetylpyridine.

-

Hantzsch Condensation: In a round-bottom flask, dissolve tert-butyl acetoacetate and 2-bromo-1-(pyridin-3-yl)ethan-1-one in a suitable solvent.

-

Add an excess of the amine (e.g., ammonium hydroxide for the unsubstituted pyrrole nitrogen).

-

The reaction mixture is then heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

Hydrolysis of the Ester: The crude product, the tert-butyl ester, is then subjected to acidic hydrolysis (e.g., by refluxing in a mixture of acetic acid and hydrochloric acid) to yield the carboxylic acid.

-

Purification: The final product is purified by recrystallization or column chromatography.

Potential Biological Applications and Therapeutic Promise

The 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, suggesting a high potential for biological activity.[1][2][3][4][5][6] Research into derivatives of this core has revealed promising activities in several therapeutic areas.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Pyrrole derivatives have a well-documented history of antimicrobial activity.[1][2][9][10][11][12] The combination of the pyrrole and pyridine moieties may lead to compounds with enhanced potency and a broader spectrum of activity. Derivatives of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid have shown appreciable antibacterial activity, particularly against Staphylococcus species.[13]

Diagram of a Potential Antimicrobial Mechanism of Action

Sources

- 1. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. acgpubs.org [acgpubs.org]

- 13. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (CAS 885954-13-2): A Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with a pyridine ring and a carboxylic acid group. This unique molecular architecture, combining two key pharmacophores, positions it as a compound of significant interest in medicinal chemistry and drug discovery. The pyrrole moiety is a common feature in a multitude of biologically active natural products and synthetic drugs, known for its diverse pharmacological activities.[1][2] Similarly, the pyridine ring is a prevalent scaffold in numerous pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic properties.[3] The presence of the carboxylic acid group offers a handle for further chemical modification and can play a crucial role in binding to biological targets.

While specific biological data for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is not extensively documented in publicly available literature, its structural motifs suggest a high potential for a range of therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological activities based on the established pharmacology of related compounds.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Due to the limited experimental data for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, the following table summarizes its predicted properties.

| Property | Value | Source |

| CAS Number | 885954-13-2 | [4] |

| Molecular Formula | C₁₀H₈N₂O₂ | [5] |

| Molecular Weight | 188.19 g/mol | [5] |

| Predicted LogP | 1.5 | (Predicted) |

| Predicted pKa (most acidic) | 4.5 (Carboxylic Acid) | (Predicted) |

| Predicted pKa (most basic) | 5.0 (Pyridine Nitrogen) | (Predicted) |

| Predicted Solubility | Moderately soluble in polar organic solvents and aqueous bases. | (Predicted) |

Proposed Synthesis Methodology

The proposed synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Suzuki-Miyaura Coupling

-

To a solution of ethyl 4-bromo-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of dioxane and water (4:1) is added pyridine-3-boronic acid (1.2 eq) and potassium carbonate (2.0 eq).

-

The mixture is degassed with argon for 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate, is purified by column chromatography on silica gel.

Step 2: Ester Hydrolysis

-

The purified ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and 6 M hydrochloric acid (1:1).

-

The reaction mixture is heated to reflux for 6 hours.

-

The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual water.

-

The resulting solid is triturated with diethyl ether to afford 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid as a solid. The mechanism for acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of ethanol.[8][9][10]

Potential Biological Activities and Therapeutic Applications

The combination of the pyrrole and pyridine rings in a single molecule suggests a rich pharmacological potential. While experimental data for the title compound is scarce, the known biological activities of structurally related pyridinyl-pyrrole derivatives provide a strong basis for predicting its therapeutic applications.

-

Kinase Inhibition: Many kinase inhibitors incorporate pyrrole and pyridine scaffolds. These compounds often target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways.[11] Overactivity of certain kinases is implicated in various diseases, including cancer and inflammatory disorders.[12] Therefore, 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid could be a valuable starting point for the development of novel kinase inhibitors.[13]

-

Antibacterial Activity: Pyrrole-containing compounds have been identified as a novel class of antibacterial agents.[14][15] The pyrrolopyridine scaffold has also demonstrated antibacterial properties.[3] It is plausible that 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid could exhibit activity against various bacterial strains, making it a candidate for the development of new antibiotics.[16][17]

-

Anti-inflammatory Activity: Several pyrrole and its fused derivatives have shown promising anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX) or by modulating pro-inflammatory cytokine production.[2][18][19][20] The structural features of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid suggest it could be investigated for its potential to treat inflammatory conditions.

Hypothetical Mechanism of Action: Kinase Inhibition

Given the prevalence of pyridinyl-pyrrole scaffolds in kinase inhibitors, a plausible, though unverified, mechanism of action for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid could involve the inhibition of a protein kinase. The following diagram illustrates a hypothetical signaling pathway that could be targeted.

Caption: Hypothetical kinase inhibition by 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

In this speculative model, the compound could bind to the ATP-binding site of a "Target Kinase," preventing the phosphorylation of its "Substrate Protein" and thereby blocking the downstream cellular response. The nitrogen atoms in the pyridine and pyrrole rings, along with the carboxylic acid group, could form key hydrogen bonds and other interactions within the active site of the kinase.

Conclusion and Future Directions

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid represents a promising, yet underexplored, scaffold for drug discovery. Its synthesis is feasible through established chemical reactions, and its structural characteristics suggest a high likelihood of biological activity, particularly as a kinase inhibitor, antibacterial, or anti-inflammatory agent.

Future research should focus on:

-

Optimizing the proposed synthesis to achieve high yields and purity.

-

Comprehensive biological screening against a panel of kinases, bacterial strains, and inflammatory targets to identify its primary mechanism of action.

-

Structure-Activity Relationship (SAR) studies by synthesizing and testing analogs to improve potency and selectivity.

-

In vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of promising lead compounds derived from this scaffold.

This technical guide provides a foundational framework for researchers to initiate investigations into this intriguing molecule, potentially unlocking its therapeutic value.

References

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

-

YouTube. mechanism of ester hydrolysis. Published January 15, 2019. Available from: [Link]

-

Wikipedia. Ester hydrolysis. Available from: [Link]

-

Journal of Molecular Modeling. A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Published August 9, 2025. Available from: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]

-

Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Published January 22, 2023. Available from: [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Published October 19, 2018. Available from: [Link]

-

Royal Society of Chemistry. Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. Published June 3, 2019. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

-

National Institutes of Health. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

-

National Institutes of Health. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Available from: [Link]

-

MDPI. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Published August 7, 2025. Available from: [Link]

-

Bentham Science Publisher. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Available from: [Link]

-

ResearchGate. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Published October 10, 2024. Available from: [Link]

-

PubMed. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Available from: [Link]

-

National Institutes of Health. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Available from: [Link]

-

ResearchGate. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

-

ResearchGate. Inhibitory activity a (%) of selected pyrroles. Available from: [Link]

-

National Institutes of Health. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available from: [Link]

-

ResearchGate. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship. Available from: [Link]

-

ResearchGate. Synthesis of New Pyrroles of Potential Anti-InflammatoryActivity” M. S. Mohamed, R. Kamel, S. S. Fathallah, Arch. Pharm. Chem. Life Sci, 344(12), 830–839.. Published August 6, 2025. Available from: [Link]

-

ResearchGate. (PDF) Evaluation of the anti-inflammatory activity of novel synthesized pyrrole, pyrrolopyrimidine and spiropyrrolopyrimidine derivatives. Published August 9, 2025. Available from: [Link]

-

PubMed. An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. Available from: [Link]

-

ResearchGate. (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Published August 6, 2025. Available from: [Link]

-

National Institutes of Health. Synthesis and Characterization of Pyridine Dipyrrolide Uranyl Complexes. Available from: [Link]

-

Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Available from: [Link]

-

ACS Publications. Synthesis and Characterization of Pyridine Dipyrrolide Uranyl Complexes. Published April 14, 2022. Available from: [Link]

-

National Institutes of Health. An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Published December 2, 2024. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

PubChem. Pyrrole-3-carboxylic acid. Available from: [Link]

-

SciSpace. 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu. Available from: [Link]

-

ResearchGate. 19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids. Published October 21, 2025. Available from: [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available from: [Link]

-

PubChem. 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. Available from: [Link]

Sources

- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 885954-13-2|4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 10154191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 12. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 18. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid: Molecular Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its molecular structure, physicochemical properties, and outlines a plausible synthetic pathway based on established chemical principles. Furthermore, it delves into the compound's potential therapeutic applications, drawing parallels with structurally related molecules known for their bioactivity, particularly as kinase inhibitors and antibacterial agents. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the rational design and investigation of pyridinyl-pyrrole scaffolds.

Introduction: The Significance of the Pyridinyl-Pyrrole Scaffold

The fusion of pyridine and pyrrole rings creates a pharmacophore with a rich chemical landscape and diverse biological activities. The pyridine ring, a bioisostere of a phenyl group, introduces a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets, enhancing pharmacokinetic properties.[1] The pyrrole moiety, a five-membered aromatic heterocycle, is a common feature in numerous natural products and approved drugs, contributing to a wide array of pharmacological effects.[2][3] The combination of these two heterocycles in a single molecule, such as 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, presents a compelling scaffold for the development of novel therapeutic agents. This guide will focus on the specific attributes of the 3-pyridinyl isomer linked to the 4-position of a pyrrole-3-carboxylic acid core.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any compound is a thorough characterization of its molecular and physical properties.

Molecular Structure

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid possesses a planar, bicyclic-like core structure, with the pyridine ring linked to the pyrrole at the 4-position. The carboxylic acid group at the 3-position of the pyrrole ring is a key functional group that can act as a hydrogen bond donor and acceptor, and can be further modified to modulate the compound's properties.

Caption: 2D structure of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Physicochemical Data

A summary of the key physicochemical properties of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is presented in Table 1. This data is essential for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 885954-13-2 | , [4][5] |

| Molecular Formula | C₁₀H₈N₂O₂ | [4] |

| Molecular Weight | 188.19 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | ≥98% | [4] |

| InChI Key | MAGYOMUEXSZVNW-UHFFFAOYSA-N | [4] |

Synthesis and Characterization

The synthesis of substituted pyrrole-3-carboxylic acids can be achieved through various established methods. A plausible and efficient approach for the synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is outlined below, based on the principles of the Hantzsch pyrrole synthesis.

Proposed Synthetic Pathway

The Hantzsch pyrrole synthesis involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. For the synthesis of the target molecule, a variation of this method can be employed, as depicted in the following workflow.

Caption: Proposed Hantzsch-type synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization for yield and purity.

Step 1: Synthesis of Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate

-

To a solution of ethyl 2-(pyridin-3-yl)-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol, add a solution of 2-chloroacetaldehyde (1.1 eq) and an excess of aqueous ammonia (e.g., 28% solution).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the ethyl ester intermediate.

Step 2: Hydrolysis to 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid

-

Dissolve the purified ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5, which should precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ ~11.5-12.0 ppm (s, 1H): Pyrrole N-H proton.

-

δ ~8.5-8.7 ppm (m, 2H): Protons on the pyridine ring adjacent to the nitrogen and at the 2-position.

-

δ ~7.8-8.0 ppm (m, 1H): Proton on the pyridine ring at the 4-position.

-

δ ~7.4-7.6 ppm (m, 1H): Proton on the pyridine ring at the 5-position.

-

δ ~7.2-7.4 ppm (t, J ≈ 2.5 Hz, 1H): Proton on the pyrrole ring at the 2-position.

-

δ ~6.8-7.0 ppm (t, J ≈ 2.5 Hz, 1H): Proton on the pyrrole ring at the 5-position.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165-170 ppm: Carboxylic acid carbonyl carbon.

-

δ ~148-152 ppm: Pyridine carbons adjacent to the nitrogen.

-

δ ~135-140 ppm: Pyridine carbon at the 4-position.

-

δ ~123-128 ppm: Remaining pyridine and pyrrole carbons.

-

δ ~110-120 ppm: Pyrrole carbons.

IR (KBr, cm⁻¹):

-

~3400-3200 cm⁻¹: N-H stretching (pyrrole).

-

~3200-2500 cm⁻¹ (broad): O-H stretching (carboxylic acid).

-

~1700-1650 cm⁻¹: C=O stretching (carboxylic acid).

-

~1600-1450 cm⁻¹: C=C and C=N stretching (aromatic rings).

Mass Spectrometry (ESI-MS):

-

m/z: 189.06 [M+H]⁺, 187.05 [M-H]⁻.

Potential Therapeutic Applications and Biological Activity

The pyridinyl-pyrrole scaffold is a prominent feature in many biologically active molecules, particularly in the realm of oncology and infectious diseases.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Numerous pyrrole-containing compounds have been developed as potent kinase inhibitors. For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a pyrrole core. The structural motif of a nitrogen-containing heterocycle linked to an aromatic ring, as seen in 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, is a common feature in many ATP-competitive kinase inhibitors. The pyridine and pyrrole nitrogens, along with the carboxylic acid, can form key hydrogen bond interactions within the ATP-binding pocket of various kinases.

Caption: Hypothetical binding mode in a kinase active site.

Potential kinase targets for this scaffold could include, but are not limited to, Janus kinases (JAKs), spleen tyrosine kinase (Syk), and cyclin-dependent kinases (CDKs), all of which have been targeted by structurally related compounds.

Antibacterial Activity

The pyrrole and pyridine moieties are also present in a number of antibacterial agents.[2] Some pyrrole-3-carboxylic acid derivatives have demonstrated activity against various bacterial strains, including Staphylococcus species.[2] The mechanism of action for such compounds can vary, but they often interfere with essential bacterial processes such as cell wall synthesis, DNA replication, or protein synthesis. The specific substitution pattern of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid may confer activity against a range of Gram-positive and Gram-negative bacteria.

Future Directions and Conclusion

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and its potential biological activities.

Key future research directions should include:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and complete, experimentally verified spectroscopic data are crucial next steps.

-

Biological Screening: A broad screening of this compound against a panel of kinases and various bacterial and fungal strains is warranted to identify its primary biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications at the pyridine and pyrrole rings, as well as the carboxylic acid, will be essential for optimizing potency, selectivity, and pharmacokinetic properties.

References

-

Jadhav, S. A., & Patil, P. S. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1185-1209. [Link]

- Di Mola, A., et al. (2020). Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. Il Farmaco, 55(5), 333-339.

-

Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2195. [Link]

-

Verma, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182-5185.

- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.

- Tighadouini, S., et al. (2020). Synthesis, characterization and antibacterial activity of new pyrrole derivatives. Journal of Chemical and Pharmaceutical Research, 12(1), 1-8.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L(+)-Ornithine hydrochloride(3184-13-2) 1H NMR spectrum [chemicalbook.com]

- 5. CASPRE [caspre.ca]

An In-Depth Technical Guide to the Synthesis of 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid

An authoritative guide for researchers, scientists, and drug development professionals on the synthetic pathways to a key heterocyclic building block.

Abstract

4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial scaffold for the development of novel therapeutic agents. Its unique structural motif, featuring both a pyrrole and a pyridine ring, allows for diverse biological interactions. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable molecule, with a particular focus on the robust and versatile Van Leusen pyrrole synthesis. We will delve into the mechanistic underpinnings of this and other relevant synthetic methodologies, including the Paal-Knorr and Hantzsch pyrrole syntheses, offering a critical evaluation of their respective advantages and limitations. Detailed, step-by-step protocols, supported by mechanistic diagrams and quantitative data, are provided to enable the successful synthesis of 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid and its derivatives in a laboratory setting. This guide is intended to be a definitive resource for researchers engaged in the synthesis and application of this important class of compounds.

Introduction: The Significance of the 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic Acid Scaffold

The convergence of pyrrole and pyridine moieties within a single molecular framework gives rise to a scaffold with a rich potential for biological activity. The pyrrole ring is a ubiquitous feature in a vast array of natural products and pharmaceuticals, while the pyridine ring is a common pharmacophore known to modulate a wide range of biological targets. The combination of these two heterocycles in 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid creates a molecule with a unique electronic and steric profile, making it an attractive starting point for the design of novel drugs.

The carboxylic acid functionality at the 3-position of the pyrrole ring provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships through the synthesis of amide, ester, and other derivatives. The pyridin-3-yl substituent at the 4-position introduces a key hydrogen bond acceptor and a site for potential metal coordination, which can be crucial for binding to biological macromolecules. Given its potential as a versatile building block in drug discovery, a thorough understanding of its synthesis is of paramount importance.

Strategic Approaches to the Synthesis of 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid

Several classical and modern synthetic methodologies can be envisaged for the construction of the 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid core. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and overall efficiency. In this guide, we will focus on three prominent strategies:

-

The Van Leusen Pyrrole Synthesis: A powerful and convergent method for the formation of 3,4-disubstituted pyrroles.

-

The Paal-Knorr Pyrrole Synthesis: A classic and reliable method for constructing the pyrrole ring from 1,4-dicarbonyl compounds.

-

The Hantzsch Pyrrole Synthesis: A multi-component reaction that offers a high degree of molecular diversity.

A comparative overview of these methods is presented in the table below:

| Synthesis Method | Key Starting Materials | Key Reagents | Advantages | Disadvantages |

| Van Leusen | α,β-Unsaturated ester (e.g., ethyl 3-(pyridin-3-yl)acrylate) | Tosylmethyl isocyanide (TosMIC), Base (e.g., NaH, t-BuOK) | High convergence, good functional group tolerance, readily available starting materials. | Use of stoichiometric strong base, potential for side reactions. |

| Paal-Knorr | A substituted 1,4-dicarbonyl compound | Ammonia or a primary amine, Acid catalyst | Simple procedure, generally good yields. | The required 1,4-dicarbonyl precursor can be challenging to synthesize.[1] |

| Hantzsch | β-Ketoester, α-haloketone, Ammonia or a primary amine | - | Multi-component reaction, allows for rapid library synthesis. | Can result in low yields and require significant optimization.[2] |

The Van Leusen Pyrrole Synthesis: A Recommended Pathway

The Van Leusen reaction is arguably the most direct and efficient route to 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid. This method involves the [3+2] cycloaddition of a Michael acceptor with tosylmethyl isocyanide (TosMIC).[3] For the synthesis of our target molecule, the logical Michael acceptor is an ethyl or methyl ester of 3-(pyridin-3-yl)acrylic acid.

Mechanistic Rationale

The reaction commences with the deprotonation of the acidic methylene group of TosMIC by a strong base, such as sodium hydride or potassium tert-butoxide, to generate a stabilized carbanion.[4] This carbanion then undergoes a Michael addition to the electron-deficient double bond of the α,β-unsaturated ester. The resulting intermediate then undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to afford the aromatic pyrrole ring.[3]

Caption: Generalized workflow for the Van Leusen synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is based on established procedures for the Van Leusen synthesis of similar 4-aryl-pyrrole-3-carboxylates.[5]

Step 1: Synthesis of Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate

-

Materials:

-

Ethyl 3-(pyridin-3-yl)acrylate

-

Tosylmethyl isocyanide (TosMIC)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl 3-(pyridin-3-yl)acrylate (1.0 equivalent) and TosMIC (1.1 equivalents) in a mixture of anhydrous THF and DMSO is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate.

-

Step 2: Saponification to 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid

-

Materials:

-

Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate

-

Lithium hydroxide or Sodium hydroxide

-

Methanol or Ethanol

-

Water

-

1 M Hydrochloric acid

-

-

Procedure:

-

To a solution of ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate in methanol or ethanol, an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 equivalents) is added.

-

The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).

-

The reaction mixture is concentrated under reduced pressure to remove the alcohol.

-

The aqueous residue is diluted with water and washed with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

The aqueous layer is then acidified to pH 3-4 with 1 M hydrochloric acid at 0 °C, resulting in the precipitation of the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid.

-

Alternative Synthetic Strategies

While the Van Leusen synthesis is highly recommended, it is valuable for the research scientist to be aware of alternative pathways.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6] To apply this method to the synthesis of our target molecule, a suitable 1,4-dicarbonyl precursor bearing the pyridin-3-yl moiety would be required.

Caption: The Paal-Knorr synthesis pathway to a 4-substituted pyrrole.

The primary challenge of this approach lies in the synthesis of the requisite 1,4-dicarbonyl compound. While feasible, it may involve multiple steps, potentially reducing the overall efficiency of the synthesis compared to the more convergent Van Leusen approach.

The Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a multi-component reaction that brings together a β-ketoester, an α-haloketone, and ammonia or a primary amine to construct the pyrrole ring.[7] This method is particularly attractive for generating libraries of substituted pyrroles due to its one-pot nature.

A potential adaptation for our target molecule could involve a β-ketoester bearing the pyridin-3-yl group. However, the Hantzsch synthesis can be sensitive to the nature of the substituents and may require considerable optimization to achieve good yields.[2]

Conclusion and Future Perspectives

The synthesis of 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid is a critical step in the development of novel therapeutics based on this privileged scaffold. This guide has provided a comprehensive overview of the most viable synthetic strategies, with a detailed focus on the highly efficient and convergent Van Leusen pyrrole synthesis. The provided experimental protocols offer a practical starting point for the laboratory synthesis of this important molecule.

Future research in this area may focus on the development of more sustainable and scalable synthetic routes, potentially exploring continuous flow methodologies or catalytic, atom-economical approaches. Furthermore, the derivatization of the carboxylic acid and the pyridine ring will undoubtedly lead to the discovery of new compounds with enhanced biological activities, further cementing the importance of the 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid scaffold in medicinal chemistry.

References

- A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. New Journal of Chemistry. (Link not available)

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

- Pyrroles as Dienes in (4+3) Cycloadditions. Thieme Synthesis. (Link not available)

-

Hantzsch pyrrole synthesis. Wikipedia. [Link]

-

Paal–Knorr synthesis. Wikipedia. [Link]

-

Van Leusen Reaction. NROChemistry. [Link]

-

4-(3-ethyl-pyridin-4-yl)-1h-pyrrole-3-carboxylic acid ethyl ester. PubChem. [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

-

Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. SciSpace. [Link]

-

Pyrrole studies. 22. [4.pi. + 2.pi.] Cycloaddition reactions with vinylpyrroles. The Journal of Organic Chemistry. [Link]

-

Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]

-

Synthesis of Ethyl 4-(p-chlorophenyl)-pyrrole-3-carboxylate. PrepChem.com. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. [Link]

-

Typical cycloaddition methods for the synthesis of pyrroles. ResearchGate. [Link]

-

Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides. National Institutes of Health. [Link]

-

Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

-

3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. MDPI. [Link]

-

Recent Advancements in Pyrrole Synthesis. National Institutes of Health. [Link]

-

Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. [Link]

-

Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Cambridge Open Engage. [Link]

-

Sequential Modification of Pyrrole Ring with up to Three Different Nucleophiles. ResearchGate. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Van Leusen Reaction [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

"4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" starting materials

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Abstract

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif and building block in the development of therapeutic agents, notably kinase inhibitors.[1][2] Its synthesis is a critical step in the drug discovery pipeline, demanding efficient and versatile chemical strategies. This guide provides a detailed examination of the principal synthetic routes to this target molecule, focusing on the requisite starting materials and the underlying chemical logic that governs each pathway. We will dissect two primary and highly effective strategies—the Van Leusen Pyrrole Synthesis and the Hantzsch Pyrrole Synthesis—providing senior scientists and drug development professionals with the causal insights behind experimental choices, detailed protocols, and a comparative analysis to inform synthetic planning.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis—working backward from the target molecule to identify potential precursor fragments and the corresponding reactions (transforms) that can form the key bonds. For 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, the central challenge is the construction of the 3,4-disubstituted pyrrole ring.

Caption: Retrosynthetic pathways for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

This analysis reveals two robust bond-forming strategies for the pyrrole core: a [3+2] cycloaddition approach (Van Leusen) and a multi-component condensation (Hantzsch). Each path dictates a unique set of starting materials, which we will now explore in detail.

The Van Leusen Pyrrole Synthesis: A [3+2] Cycloaddition Strategy

The Van Leusen reaction is a powerful method for constructing pyrroles from α,β-unsaturated carbonyl compounds and tosylmethyl isocyanide (TosMIC).[3][4] It proceeds via a base-mediated Michael addition of the TosMIC anion to the enone, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to form the aromatic pyrrole ring.[5][6] This method is particularly well-suited for our target, as it directly establishes the 3,4-disubstitution pattern.

Core Starting Materials

-

Tosylmethyl isocyanide (TosMIC): This commercially available reagent serves as the three-atom C-N-C synthon for the pyrrole ring. The tosyl (p-toluenesulfonyl) group serves two critical functions: it acidifies the adjacent methylene proton, facilitating deprotonation by a base, and it acts as an excellent leaving group in the final aromatization step.[5]

-

α,β-Unsaturated Carbonyl Compound: This component provides the remaining two carbon atoms of the pyrrole ring and introduces the desired substituents. For our target, the ideal precursor is an enone where the pyridine ring is attached at the β-position and the carbonyl group will ultimately become the carboxylic acid. A suitable starting material is (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one . This can be prepared from 3-acetylpyridine and Bredereck's reagent or a similar formylating agent.

Experimental Workflow and Mechanism

The synthesis involves the base-catalyzed cycloaddition of TosMIC to the pyridinyl-enone. The choice of base (e.g., NaH, t-BuOK) and solvent is crucial for managing reactivity and yield.

Caption: Workflow for the Van Leusen synthesis of the target molecule.

Detailed Protocol: Van Leusen Approach

This protocol is a representative synthesis adapted from methodologies described in the literature for similar heteroaryl pyrroles.[7]

-

Reaction Setup: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in a mixture of anhydrous DMSO and diethyl ether at room temperature, add a solution of the pyridinyl enone (1.0 equivalent) and TosMIC (1.05 equivalents) in DMSO dropwise under an inert atmosphere (e.g., Argon).

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product (a pyrrole-3-carboxylate ester, if the enone was appropriately functionalized) is then purified by column chromatography on silica gel.

-

Hydrolysis: The purified ester is subsequently hydrolyzed to the target carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water), followed by acidic workup to protonate the carboxylate.

The Hantzsch Pyrrole Synthesis: A Multi-Component Condensation

The Hantzsch synthesis is a classic and highly adaptable method for preparing pyrroles. The modern application of this reaction, particularly in continuous flow systems, makes it an attractive route for library synthesis and rapid analogue generation.[8] The core transformation involves the condensation of an α-haloketone, a β-ketoester, and an amine source.[9]

Core Starting Materials

-

α-Haloketone: This component introduces the C4 and C5 atoms of the pyrrole ring, along with their substituents. For our target, the required starting material is 2-bromo-1-(pyridin-3-yl)ethanone . This can be synthesized by the bromination of 3-acetylpyridine.

-

β-Ketoester: This reagent provides the C2, C3, and the carboxylic acid precursor. A common choice is tert-butyl acetoacetate . The tert-butyl ester is advantageous as it can be cleaved under acidic conditions, which can be generated in situ during the reaction, simplifying the workflow.[8]

-

Amine Source: To obtain the N-unsubstituted (1H) pyrrole, ammonia (or an ammonia equivalent like ammonium acetate) is used as the nitrogen source.

Experimental Workflow and Mechanism

The Hantzsch synthesis proceeds through a series of condensation and cyclization steps. The use of a continuous flow microreactor can significantly improve efficiency and yield by precisely controlling reaction time and temperature, and by utilizing byproducts (like HBr) to catalyze subsequent steps.[8]

Caption: Continuous flow workflow for the Hantzsch synthesis.

Detailed Protocol: Hantzsch Continuous Flow Synthesis

This protocol is based on the one-step flow synthesis methodology reported for substituted pyrrole-3-carboxylic acids.[8]

-

Reagent Preparation: Prepare separate stock solutions of 2-bromo-1-(pyridin-3-yl)ethanone, tert-butyl acetoacetate, and the amine (e.g., benzylamine for an N-substituted intermediate, or an appropriate ammonia source) in a suitable solvent like acetonitrile.

-

Flow System Setup: Use a microfluidic reactor system equipped with multiple syringe pumps, a mixing unit (T-mixer), and a heated capillary reactor coil.

-

Reaction Execution: Pump the reagent solutions at defined flow rates into the T-mixer. The combined stream then enters the heated microreactor (e.g., at 100-150 °C). The HBr generated as a byproduct of the Hantzsch condensation catalyzes the in situ cleavage of the tert-butyl ester to the carboxylic acid.

-

Collection and Purification: The output stream from the reactor is collected. The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by recrystallization or preparative HPLC, to yield the final 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Comparative Analysis of Starting Materials and Routes

The choice between the Van Leusen and Hantzsch syntheses depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions.

| Parameter | Van Leusen Synthesis | Hantzsch Synthesis |

| Key Starting Materials | TosMIC, Pyridinyl Enone | α-Bromo Pyridinyl Ketone, β-Ketoester, Ammonia |

| Key Transform | [3+2] Cycloaddition | Multi-component Condensation |

| Pros | - Operationally simple[3]- High convergence- Broad substrate scope[4] | - Adaptable to modern flow chemistry[8]- Readily available starting material types- Potential for one-pot synthesis to acid |

| Cons | - Requires synthesis of the specific enone precursor- Use of strong bases like NaH | - Classical batch yields can be low[8]- α-haloketones can be lachrymatory- Requires specialized equipment for flow synthesis |

| Ideal Application | Bench-scale synthesis, structural diversification via enone modification. | High-throughput synthesis, library generation, process optimization. |

Conclusion

The synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is readily achievable through established and robust methodologies. The Van Leusen synthesis offers an elegant and convergent route, relying on the powerful [3+2] cycloaddition of TosMIC with a custom-synthesized pyridinyl enone. This approach is ideal for researchers requiring high control and efficiency on a laboratory scale. In contrast, the Hantzsch synthesis provides a versatile multi-component strategy using more fundamental building blocks. Its modern adaptation to continuous flow chemistry makes it a superior choice for rapid analogue synthesis and library production, leveraging in situ byproduct catalysis to streamline the path from simple starting materials to the final carboxylic acid.[8] The selection of the optimal route and its corresponding starting materials should be guided by the specific objectives of the research program, balancing precursor accessibility with the desired throughput and scale.

References

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

Grokipedia. Paal–Knorr synthesis. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

-

YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available from: [Link]

-

MySkinRecipes. 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. Available from: [Link]

-

Wikipedia. Pyrrole. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Available from: [Link]

-

MDPI. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Available from: [Link]

-

ResearchGate. Synthetic pathway for the preparation of pyrrole and pyridine derivatives using semicarbazide (series 29 and 30). Available from: [Link]

-

PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Van Leusen Reaction. Available from: [Link]

-

NIH. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Available from: [Link]

-

NIH. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Available from: [Link]

-

ResearchGate. Possible mechanism for pyrrole synthesis from chromene‐3‐carboxaldehyde. Available from: [Link]

-

ResearchGate. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Available from: [Link]

-

PubMed. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Available from: [Link]

- Google Patents. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.

-

ResearchGate. Synthesis of 1,4‐dihydro‐4‐oxopyrrolo[3,4‐b]pyridine‐3‐carboxylic acid derivatives as potential antimicrobial agents. Available from: [Link]

-

JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

-

YouTube. Pyridine Organic Chemistry: Synthesis, Chemical Reactions and Medical Uses. Available from: [Link]

Sources

- 1. 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid [myskinrecipes.com]

- 2. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Van Leusen Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrole - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Importance of the Pyridinylpyrrole Scaffold

An In-depth Technical Guide to the Synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid Derivatives

The fusion of a pyridine ring with a pyrrole core creates a heterocyclic scaffold of significant interest to the fields of medicinal chemistry and drug development. The 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid framework, in particular, serves as a versatile pharmacophore found in a variety of biologically active agents.[1][2] Pyrrole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3] The pyridine moiety often enhances solubility and provides a key interaction point for biological targets, such as kinases, through hydrogen bonding.[4]

The synthesis of these derivatives, however, presents unique challenges, including the regioselective construction of the polysubstituted pyrrole ring and the formation of the carbon-carbon bond between the two heterocyclic systems. This guide provides a comprehensive overview of the core synthetic strategies for assembling 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid and its derivatives, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for researchers and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A logical retrosynthetic analysis of the 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid scaffold reveals several key disconnections. The most apparent strategies involve either forming the pyrrole ring with the pyridine substituent already in place or attaching the pyridine ring to a pre-formed pyrrole. The primary pathways focus on established pyrrole syntheses, which dictate the required precursors.

Caption: Retrosynthetic analysis of the target scaffold.

Core Synthetic Strategy 1: The Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a robust and highly versatile method for constructing the pyrrole ring. It involves a [3+2] cycloaddition between p-toluenesulfonylmethyl isocyanide (TosMIC) and a suitable Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile.[5][6][7] This approach is particularly effective for synthesizing 3,4-disubstituted pyrroles.[8]

For the synthesis of the target scaffold, the Michael acceptor must contain the pyridin-3-yl moiety. A common precursor is a pyridinyl-substituted chalcone or a related enone.

Mechanism: The reaction is initiated by the deprotonation of the acidic α-proton of TosMIC by a strong base (e.g., NaH, NaOtBu), forming a nucleophilic carbanion.[7][9] This carbanion then undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to yield the aromatic pyrrole ring.[9]

Sources

- 1. Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Van Leusen Reaction [organic-chemistry.org]

- 7. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 4-Pyridin-3-yl-1H-pyrrole-3-carboxylic Acid: A Predictive Analysis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. This guide delves into the therapeutic potential of the novel compound, 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. Lacking direct empirical data, this document provides a predictive analysis of its biological activity, drawing upon the well-established pharmacological profiles of its constituent pyridine and pyrrole-3-carboxylic acid moieties. We will explore the chemical rationale for its synthesis, hypothesize its potential mechanisms of action, and propose a comprehensive suite of in vitro and in vivo screening protocols to systematically evaluate its predicted anti-inflammatory and antiproliferative properties. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising molecule, providing a structured roadmap from theoretical potential to experimental validation.

Introduction: The Rationale for a Pyridinyl-Pyrrole Conjugate

The strategic combination of distinct pharmacophores into a single hybrid molecule is a well-established approach to developing novel therapeutic agents with potentially enhanced efficacy and unique pharmacological profiles. The structure of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid brings together two such critical heterocyclic systems: pyridine and pyrrole.

The pyridine ring is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its nitrogen atom imparts basicity, enhances water solubility, and provides a key point for hydrogen bonding, all of which are crucial for drug-receptor interactions.[][4] Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1][4][5] The pyridin-3-yl (or nicotinic acid) moiety, in particular, has known lipid-modifying effects and interacts with specific receptors to modulate inflammatory responses.[6][7][8]

The pyrrole ring , another fundamental nitrogen-containing heterocycle, is a core component of many natural products and synthetic drugs.[9][10][11] The pyrrole-3-carboxylic acid scaffold is of particular interest, with derivatives demonstrating antibacterial and other valuable pharmacological activities.[12][13] This moiety provides a rigid framework and opportunities for diverse chemical modifications to optimize biological activity.[9]

The conjugation of these two moieties in 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid suggests the potential for synergistic or novel biological effects. This guide will, therefore, focus on two primary predicted activities: anti-inflammatory and antiproliferative effects.

Physicochemical Properties and Synthesis

A comprehensive understanding of the physicochemical properties of a compound is paramount for predicting its pharmacokinetic behavior and designing relevant biological assays.

| Property | Predicted Value/Characteristic | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₈N₂O₂ | Provides the elemental composition. |

| Molecular Weight | 188.19 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Predicted) | ~1.5 - 2.5 | Suggests a balance between aqueous solubility and membrane permeability. |

| pKa (Predicted) | ~4.0-5.0 (carboxylic acid), ~5.0-6.0 (pyridine) | Indicates the ionization state at physiological pH, affecting solubility and target interaction. |

| Hydrogen Bond Donors | 2 (NH of pyrrole, OH of carboxylic acid) | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 3 (N of pyridine, O=C and OH of carboxylic acid) | Contributes to target binding and solubility. |

Synthetic Strategy: A Conceptual Overview

Caption: Conceptual workflow for the synthesis of the target compound.

Predicted Biological Activities and Mechanisms of Action

Based on the known pharmacology of its constituent moieties, we can hypothesize several potential biological activities and underlying mechanisms for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Anti-inflammatory Activity

The pyridin-3-yl moiety, being an analog of nicotinic acid, suggests a potential interaction with nicotinic acid receptors (e.g., GPR109A), which are known to mediate anti-inflammatory effects.[6][7] Additionally, many pyridine and pyrrole derivatives are known to inhibit key inflammatory mediators.

Hypothesized Mechanism of Action (Anti-inflammatory):

-

Receptor-mediated signaling: The compound may act as an agonist at nicotinic acid receptors on immune cells, leading to a reduction in the production of pro-inflammatory cytokines.

-

Enzyme Inhibition: It could potentially inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX).

-

Modulation of Transcription Factors: The compound might interfere with the activation of pro-inflammatory transcription factors like NF-κB.

Caption: Hypothesized anti-inflammatory mechanisms of action.

Antiproliferative Activity

Both pyridine and pyrrole scaffolds are present in numerous anticancer agents.[1][10] Their mechanism of action often involves the inhibition of kinases, interference with DNA replication, or induction of apoptosis.

Hypothesized Mechanism of Action (Antiproliferative):

-

Kinase Inhibition: The compound may act as an inhibitor of protein kinases that are crucial for cancer cell proliferation and survival.

-

DNA Intercalation/Damage: While less likely for this specific structure, some heterocyclic compounds can interact with DNA, leading to cell cycle arrest and apoptosis.

-

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: The pyrrole moiety shares structural similarities with indole, the natural substrate of IDO1. IDO1 is an important target in cancer immunotherapy, and its inhibition can restore anti-tumor immune responses.[18][19][20][21][22]

Caption: Hypothesized antiproliferative mechanisms of action.

Proposed Experimental Protocols for Validation

A systematic and tiered approach to experimental validation is crucial. This should begin with in vitro assays to confirm the predicted activities and elucidate the mechanism of action, followed by in vivo studies to assess efficacy and safety.

In Vitro Screening

Caption: Tiered in vitro screening cascade.

A. Anti-inflammatory Assays:

-

Cell-based Assays:

-

LPS-stimulated macrophages (e.g., RAW 264.7): Measure the inhibition of nitric oxide (NO) production (Griess assay) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Mast cell degranulation assay: Assess the ability of the compound to inhibit the release of histamine and other inflammatory mediators from mast cells.[23]

-

-

Enzyme Inhibition Assays:

-

COX-1/COX-2 Inhibition Assay: Determine the IC₅₀ values against purified COX-1 and COX-2 enzymes to assess potency and selectivity.

-

5-LOX Inhibition Assay: Evaluate the inhibitory activity against 5-lipoxygenase.

-

B. Antiproliferative Assays:

-

Cell Viability/Cytotoxicity Assays:

-

MTT/MTS Assay: A colorimetric assay to measure cell metabolic activity as an indicator of cell viability. This is a primary screen to determine the concentration range for antiproliferative effects.[24][25][26][27]

-

CellTiter-Glo Luminescent Cell Viability Assay: A highly sensitive assay that measures ATP levels as an indicator of viable cells.[25]

-

-

Cell Proliferation Assays:

-

BrdU Incorporation Assay: Measures DNA synthesis as a direct marker of cell proliferation.[25]

-

Colony Formation Assay: Assesses the long-term ability of single cells to grow into colonies.

-

C. Mechanism of Action Studies:

-

Western Blot Analysis: Investigate the phosphorylation status of key signaling proteins in relevant pathways (e.g., MAPKs, Akt) and the expression levels of proteins involved in cell cycle and apoptosis (e.g., cyclins, caspases).

-

Kinase Panel Screening: Screen the compound against a broad panel of kinases to identify potential molecular targets.

-

IDO1 Enzyme Inhibition Assay: Directly measure the inhibition of recombinant human IDO1 enzyme activity.

In Vivo Screening

A. Anti-inflammatory Models:

-

Carrageenan-induced Paw Edema in Rats: A classic model of acute inflammation to assess the compound's ability to reduce swelling.[28][29][30]

-

Cotton Pellet-induced Granuloma in Rats: A model of sub-chronic inflammation to evaluate the effect on the proliferative phase of inflammation.[28][29][31]

B. Antiproliferative Models:

-

Xenograft Tumor Models: Implant human cancer cell lines (e.g., those showing sensitivity in vitro) into immunocompromised mice and assess the compound's ability to inhibit tumor growth.

Computational Modeling and Target Prediction

In parallel with experimental work, computational approaches can provide valuable insights into potential drug-target interactions.